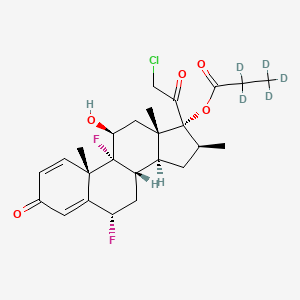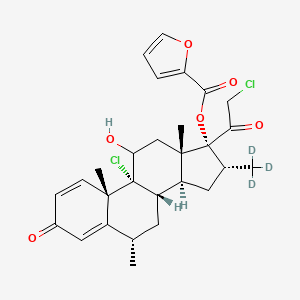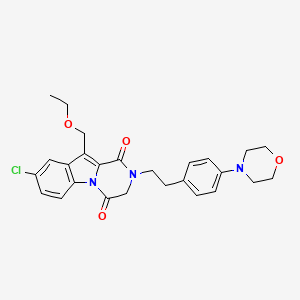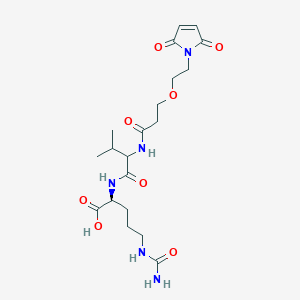
Mal-PEG1-Val-Cit-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide. The Val-Cit dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-Val-Cit-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized through a reaction between maleic anhydride and an amine.
PEG Spacer Attachment: The PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Val-Cit Dipeptide Addition: The Val-Cit dipeptide is synthesized separately and then conjugated to the PEG spacer through a peptide bond formation reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the maleimide group, PEG spacer, and Val-Cit dipeptide.
Purification and Quality Control: Purification of the intermediates and final product using techniques such as chromatography and crystallization.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
化学反応の分析
Types of Reactions
Mal-PEG1-Val-Cit-OH undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the ADC payload within the lysosome.
Deprotection of the Boc Group: The Boc group can be deprotected under acidic conditions to generate a free amine group
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit dipeptide.
Acidic Conditions: Used for the deprotection of the Boc group
Major Products Formed
Free Amine Group: Formed after the deprotection of the Boc group.
Released ADC Payload: Formed after the cleavage of the Val-Cit dipeptide by cathepsin B
科学的研究の応用
Mal-PEG1-Val-Cit-OH has several scientific research applications:
Chemistry: Used as a cleavable linker in the synthesis of ADCs.
Biology: Employed in targeted drug delivery systems to ensure the release of therapeutic agents within specific cells.
Medicine: Utilized in the development of cancer therapies, where it helps in delivering cytotoxic drugs directly to cancer cells.
Industry: Applied in the production of ADCs for pharmaceutical companies .
作用機序
Mal-PEG1-Val-Cit-OH exerts its effects through the following mechanism:
Targeting: The maleimide group targets thiol groups in cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome.
Release: The cleavage releases the ADC payload within the target cell, ensuring localized therapeutic effects
類似化合物との比較
Similar Compounds
Mal-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.
Mal-PEG2-Val-Cit-PAB-OH: A similar compound with an additional PEG unit
Uniqueness
Mal-PEG1-Val-Cit-OH is unique due to its specific cleavage by cathepsin B and its ability to release the ADC payload only within the target cell. This specificity ensures minimal off-target effects and enhances the therapeutic efficacy of ADCs .
特性
分子式 |
C20H31N5O8 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |
InChIキー |
SKWRAPKHBJCLFL-CWQZNGJJSA-N |
異性体SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


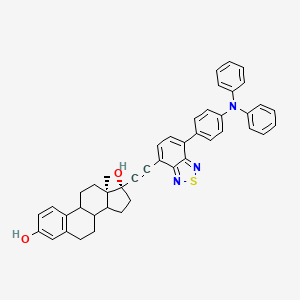
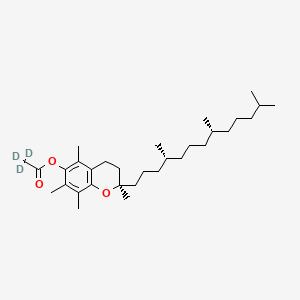
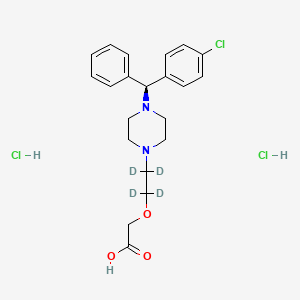
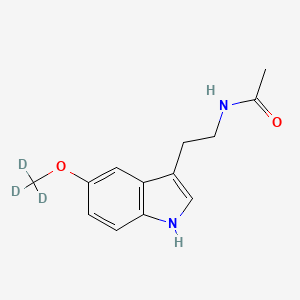
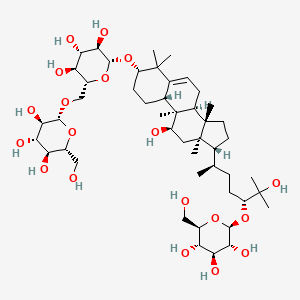
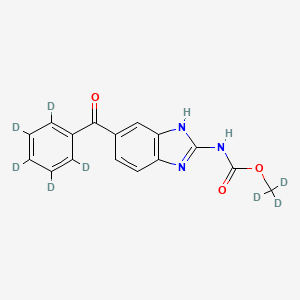
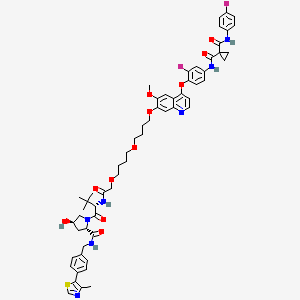
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
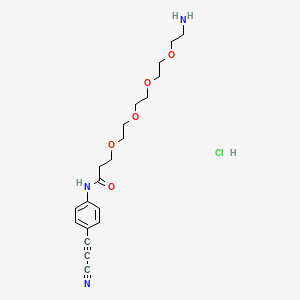
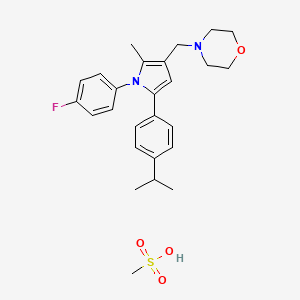
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
